2-Methyl-4-oxo-4-phenylbutanoic acid
Overview
Description
2-Methyl-4-oxo-4-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .
Biochemical Pathways
The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .
Result of Action
The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-oxo-4-phenylbutyric acid is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .
Cellular Effects
The compound’s interaction with ERβ and ERα receptors can have significant effects on various types of cells and cellular processes. 2-Methyl-4-oxo-4-phenylbutyric acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methyl-4-oxo-4-phenylbutyric acid exerts its effects through binding interactions with ERβ and ERα receptors . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Properties
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWGAZLLKCSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871850 | |
Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1771-65-9 | |
Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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